Oleana-1,9(11)-dien-28-oyl azide, 2-cyano-3,12-dioxo-

Description

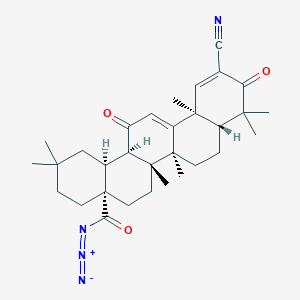

"Oleana-1,9(11)-dien-28-oyl azide, 2-cyano-3,12-dioxo-" is a synthetic triterpenoid derived from oleanolic acid, a naturally occurring pentacyclic triterpene. The compound features a cyano group at C-2 and ketone groups at C-3 and C-12, forming a conjugated enone system critical for electrophilic reactivity and biological activity. The 28-position is modified to an azide (-N₃) group, distinguishing it from other derivatives in the CDDO (2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid) family.

Properties

Molecular Formula |

C31H40N4O3 |

|---|---|

Molecular Weight |

516.7 g/mol |

IUPAC Name |

(4aS,6aR,6bS,8aR,12aS,14aR,14bS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carbonyl azide |

InChI |

InChI=1S/C31H40N4O3/c1-26(2)10-12-31(25(38)34-35-33)13-11-30(7)23(19(31)16-26)20(36)14-22-28(5)15-18(17-32)24(37)27(3,4)21(28)8-9-29(22,30)6/h14-15,19,21,23H,8-13,16H2,1-7H3/t19-,21-,23-,28-,29+,30+,31-/m0/s1 |

InChI Key |

SRKAJIBWGMPQHS-UQMAOPSPSA-N |

Isomeric SMILES |

C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)N=[N+]=[N-] |

Canonical SMILES |

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)N=[N+]=[N-])C |

Origin of Product |

United States |

Preparation Methods

Methylation of the Carboxylic Acid Group

The initial step converts the C-28 carboxylic acid of oleanolic acid into a methyl ester using iodomethane as the methylating agent. This electrophilic substitution is performed in the presence of a base such as potassium carbonate (K₂CO₃) to deprotonate the acid and facilitate nucleophilic attack on the methyl iodide. The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (50–80°C). The methyl ester intermediate (Formula Ia ) serves as a protected form of the carboxylic acid, preventing unwanted side reactions in subsequent steps.

Oxidation and Formation of the A-Ring Enone

The hydroxyl group at C-2 is oxidized to a ketone using o-iodoxybenzoic acid (IBX) in a solvent mixture of dimethyl sulfoxide (DMSO) and fluorobenzene . IBX selectively oxidizes secondary alcohols to ketones while leaving other functional groups intact. Concurrently, dehydrogenation of the A-ring forms a conjugated enone system (C1–C9/C11 double bond), critical for the compound’s electronic configuration and biological activity. The product (Formula Ib ) contains a 2-oxo-1,9(11)-dien structure.

Epoxidation of the C-Ring

The C-ring double bond undergoes epoxidation using meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 0–25°C. This reaction proceeds via a concerted electrophilic addition mechanism, forming a highly strained epoxide intermediate. The stereochemistry of the epoxide is controlled by the steric environment of the triterpenoid skeleton, favoring the trans-diastereomer.

Halogenation and Cyanidation of the A-Ring

The epoxide intermediate is treated with hydrogen bromide (HBr) and bromine (Br₂) to induce acid-catalyzed ring-opening and subsequent halogenation of the A-ring enone. The bromine atom is introduced at the C-2 position via electrophilic addition, forming a bromo-enone intermediate. Displacement of the bromide with a cyanide group is achieved using potassium cyanide (KCN) in a polar solvent such as DMSO, yielding the 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid methyl ester (CDDO-Me).

Table 2: Summary of Synthetic Steps for CDDO-Me Intermediate

| Step | Reaction | Reagents/Conditions |

|---|---|---|

| 1 | Methylation | Iodomethane, K₂CO₃, DMF, 60°C |

| 2 | Oxidation | IBX, DMSO/PhF, 25°C |

| 3 | Epoxidation | mCPBA, CH₂Cl₂, 0°C |

| 4 | Halogenation/Cyanidation | HBr/Br₂, followed by KCN, DMSO |

Chemical Reactions Analysis

Types of Reactions

Oleana-1,9(11)-dien-28-oyl azide, 2-cyano-3,12-dioxo- undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound with fewer oxygen atoms .

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "Oleana-1,9(11)-dien-28-oyl azide, 2-cyano-3,12-dioxo-":

Method of Synthesis

A method exists for preparing triterpenoids like 2-cyano and derivatives from oleanic acid and ursolic acid . A complete synthesis of CDDO-Me from oleanolic acid is described .

Reactivity

A compound of Formula II can react with different reagents to replace the reactive halogen on Ring A . It can also be aminated or cross-coupled with alkyl, alkenyl, alkynyl, or aryl groups to add substituents on Ring A . Amination can be achieved via Buchwald-Hartwig amination . Cyanide ions, such as CuCN, can be used .

Applications

- Treatment of Diseases: 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-onitrile (CNDDO) and its derivatives (CDDO-Im) have uses in preventing or treating cancer, Alzheimer's disease, Parkinson's disease, multiple sclerosis, rheumatoid arthritis, and other inflammatory diseases .

- Bone and Cartilage Repair: Triterpenoids like CDDO, CDDO-Me, CDDO-Im, and CDDO-Ethylamide can stimulate bone and cartilage growth and repair .

- HIV-1 Inhibition: These compounds can inhibit HIV-1 replication .

- Antagonizing PC Cell Growth: 2-Cyano-3,12-dioxooleana-1,9-dien-28-imidazolide (CDDO-Im) can antagonize pancreatic cancer (PC) cell growth by inducing apoptosis . CDDO and its methyl ester can deplete mitochondrial glutathione .

- Anticancer Activity: The semisynthetic triterpenoid 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) has biological activities, including inducing apoptosis in many cancer cell lines .

- Targeting Tubulin: CDDO can selectively bind to tubulin, disrupting microtubules in vivo and in vitro . It inhibits tubulin polymerization and seems to initiate apoptosis early in the M phase .

Mechanism of Action

The mechanism of action of Oleana-1,9(11)-dien-28-oyl azide, 2-cyano-3,12-dioxo- involves multiple pathways:

Molecular Targets: It targets specific proteins and enzymes involved in cell differentiation, proliferation, and inflammation.

Pathways Involved: It activates the nuclear factor erythroid 2-related factor 2 (NRF2) pathway, leading to the expression of antioxidant mediators such as heme oxygenase-1 (HO-1) and eotaxin-1. .

Comparison with Similar Compounds

Research Findings and Clinical Relevance

CDDO Derivatives in Disease Models

Biological Activity

Oleana-1,9(11)-dien-28-oyl azide, 2-cyano-3,12-dioxo- (CAS Number: 1192122-92-1) is a synthetic triterpenoid derived from oleanolic acid. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in cancer treatment and anti-inflammatory responses. This article explores the compound's biological activity based on various studies, highlighting its mechanisms of action, efficacy in different cell types, and potential clinical applications.

| Property | Value |

|---|---|

| Molecular Formula | C31H40N4O3 |

| Molecular Weight | 516.7 g/mol |

| CAS Number | 1192122-92-1 |

Apoptosis Induction

Research indicates that Oleana-1,9(11)-dien-28-oyl azide induces apoptosis through both caspase-dependent and caspase-independent pathways. A study focusing on acute myeloid leukemia (AML) demonstrated that the compound triggers mitochondrial dysfunction leading to cytochrome c release and subsequent activation of apoptotic pathways. Notably, it was found that the compound could induce cell death in AML cells even when caspase pathways were inhibited, suggesting a robust mechanism for overcoming chemoresistance in these cells .

Anti-inflammatory Effects

In addition to its pro-apoptotic properties, Oleana-1,9(11)-dien-28-oyl azide exhibits significant anti-inflammatory activity. A study reported that the compound effectively reduced nitric oxide production and downregulated pro-inflammatory cytokines such as IL-6 and TNF-α in response to lipopolysaccharide (LPS) stimulation . This suggests its potential as a therapeutic agent for conditions characterized by excessive inflammation.

Case Studies

-

Acute Myeloid Leukemia (AML) :

- Study Findings : Oleana-1,9(11)-dien-28-oyl azide was shown to induce apoptosis in AML cells by disrupting mitochondrial integrity and activating both intrinsic and extrinsic apoptotic pathways. The compound's ability to bypass traditional resistance mechanisms highlights its potential as an innovative treatment for AML .

-

Pancreatic Cancer :

- Study Findings : In pancreatic cancer models, Oleana-1,9(11)-dien-28-oyl azide demonstrated cytotoxic effects at submicromolar concentrations. The mechanism involved rapid depletion of mitochondrial glutathione leading to increased reactive oxygen species (ROS) and subsequent cell death . This study underscores the compound's potential utility in treating chemoresistant pancreatic tumors.

Summary of Biological Activities

| Activity Type | Mechanism Description |

|---|---|

| Apoptosis | Induces apoptosis via mitochondrial dysfunction; activates both caspase-dependent and independent pathways. |

| Anti-inflammatory | Reduces nitric oxide production; downregulates pro-inflammatory cytokines (IL-6, TNF-α). |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.